molecular formula C13H9ClINO B312418 3-chloro-N-(4-iodophenyl)benzamide

3-chloro-N-(4-iodophenyl)benzamide

Cat. No.: B312418
M. Wt: 357.57 g/mol
InChI Key: BNCPKWWMRVBJRC-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-iodophenyl)benzamide (CAS: 339100-81-1, molecular formula: C₁₃H₈ClINO) is a halogenated benzamide derivative characterized by a chlorine atom at the meta position of the benzamide ring and an iodine-substituted phenyl group at the amide nitrogen. It is commercially available under synonyms such as 3-chloro-N~1~-(4-iodophenyl)benzamide and is utilized as an intermediate in drug discovery .

Properties

Molecular Formula

C13H9ClINO

Molecular Weight

357.57 g/mol

IUPAC Name

3-chloro-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H9ClINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)

InChI Key

BNCPKWWMRVBJRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide
  • Structure : Features a sulfonyl group at the para position and iodine at the phenyl ring.
  • Crystallography : Triclinic crystal system (space group P1), with a dihedral angle of 52.13° between the two benzene rings. Molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (Table 1) .
  • Applications : Acts as a key intermediate in anticancer drug synthesis .
4-Chloro-N-(3-chlorophenyl)benzamide
  • Structure : Dual chlorine substituents (benzamide and phenyl rings).
  • Crystallography : Reported R factor = 0.038; mean C–C bond length = 0.003 Å. The dihedral angle between aromatic rings is smaller compared to iodinated analogs, suggesting reduced steric hindrance .
3-Chloro-N-(2-nitrophenyl)benzamide
  • Structure : Nitro group at the ortho position of the phenyl ring.
  • Crystallography : Planar amide moiety with Cl⋯Cl interactions (3.943 Å) and C–H⋯O hydrogen bonds forming C(7) chains. Dihedral angles between rings: 15.2° (benzamide) and 8.2° (phenyl) .

Thioamide and Metal-Complex Derivatives

3-Chloro-N-(diethylcarbamothioyl)benzamide Nickel Complex
  • Structure : Thioamide group replaces the iodine substituent, forming a square-planar Ni(II) complex.
  • Crystallography: Monoclinic system (P2₁/c), with Ni coordinated to two sulfur and two oxygen atoms. Bond lengths: Ni–S = 2.172 Å, Ni–O = 1.879 Å .
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide
  • Structure : Incorporates a thioamide and furan moiety.
  • Crystallography : Planar molecular geometry with N–H⋯O and C–H⋯O hydrogen bonds forming 1D chains. Bond lengths: C=O (1.221 Å), C=S (1.678 Å) .

Polymorphic and Bioactive Analogs

3-Chloro-N-(4-methoxyphenyl)benzamide Derivatives
  • Structure : Methoxy substituent instead of iodine.
  • Bioactivity: Derivatives like 3-chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide (CAS: 1672684-68-2) are explored for kinase inhibition .
2-Iodo-N-(4-bromophenyl)benzamide
  • Structure : Bromine and iodine substituents.
  • Polymorphism : Exhibits Forms IIA and IIB, with packing influenced by C–H⋯X (X = Br, I) and π–π interactions .

Structural and Functional Analysis

Table 1: Comparative Crystallographic and Physical Properties

Compound Molecular Formula Crystal System Dihedral Angle (°) Key Interactions Applications
3-Chloro-N-(4-iodophenyl)benzamide C₁₃H₈ClINO - - Halogen bonding (I⋯I) Drug intermediate
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide C₁₄H₁₀Cl₂INO₃S Triclinic (P1) 52.13 N–H⋯O, C–H⋯O Anticancer intermediate
3-Chloro-N-(2-nitrophenyl)benzamide C₁₃H₉ClN₂O₃ Monoclinic 15.2 (benzamide) Cl⋯Cl (3.943 Å), C–H⋯O Halogen interaction studies
Ni(II) Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide C₂₄H₂₈Cl₂N₄NiO₂S₂ Monoclinic (P2₁/c) - Ni–S/O coordination Coordination chemistry

Key Findings and Trends

Halogen Effects : Iodine substituents enhance halogen bonding (e.g., I⋯I, I⋯O), influencing crystal packing and stability. Chlorine analogs exhibit shorter Cl⋯Cl distances (~3.8–3.9 Å) .

Hydrogen Bonding : Sulfonyl and nitro groups promote N–H⋯O interactions, while thioamides favor S⋯H–C contacts .

Bioactivity : Sulfonyl and methoxy derivatives show promise in anticancer and kinase inhibition studies, whereas iodinated compounds are primarily intermediates .

Conformational Flexibility : Dihedral angles between aromatic rings vary significantly (8.2°–52.13°), impacting molecular planarity and intermolecular interactions .

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